Antimycobacterial Activity and Structural Modifications
The antimycobacterial activity of Kahalalide A and its synthetic analogues was evaluated, establishing the importance of specific structural features [1]. The natural product served as the baseline for SAR studies. Replacing the methylbutyrate side chain with an achiral hexanoate resulted in an increase in antimycobacterial activity, while modification of the alcohol functional groups on serine and threonine residues was detrimental, indicating these groups are crucial for activity [1].
| Evidence Dimension | Antimycobacterial activity (structural modification effect) |
|---|---|
| Target Compound Data | Natural Kahalalide A with (S)-methylbutyrate side chain |
| Comparator Or Baseline | Synthetic analogue with achiral hexanoate side chain |
| Quantified Difference | Increase in activity (exact fold-change not reported in abstract) |
| Conditions | In vitro antimycobacterial assays against Mycobacterium species |
Why This Matters
This SAR data identifies key structural motifs essential for antimycobacterial activity, guiding the selection of Kahalalide A over inactive analogues or the rational design of more potent derivatives for infectious disease research.
- [1] Bourel-Bonnet, L., Rao, K. V., Hamann, M. T., & Ganesan, A. (2005). Solid-phase total synthesis of kahalalide A and related analogues. Journal of Medicinal Chemistry, 48(5), 1330–1335. View Source
